molecular formula C16H18N2O5 B2954102 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-methoxypropyl)acetamide CAS No. 1171616-95-7

2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-methoxypropyl)acetamide

Cat. No. B2954102
CAS RN: 1171616-95-7
M. Wt: 318.329
InChI Key: JKDDANRHPTWVGZ-UHFFFAOYSA-N
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Description

The compound “2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-methoxypropyl)acetamide” is a derivative of benzo[d][1,3]dioxol-5-yl . It has been studied for its cytotoxic potential and has shown promising results .


Synthesis Analysis

The synthesis of this compound involves the reaction of two molecules of benzo[d][1,3]dioxol-5-yl isothiocyanate with one molecule of various diamino derivatives .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The central thiazolidine ring is essentially planar and forms a dihedral angle with the methoxy-substituted benzene ring and the 1,3-benzodioxole ring .


Chemical Reactions Analysis

The compound has been evaluated for its cytotoxic effects using SRB assay on three cancer cell lines HepG2, HCT116, and MCF-7 . It has shown significant antitumor activity and some compounds showed strong results greater than the reference drug .

Scientific Research Applications

Therapeutic Potential of Benzothiazoles

Benzothiazoles and their derivatives are crucial in medicinal chemistry, showing a broad spectrum of pharmacological properties. They have been studied for anticancer, antimicrobial, anti-inflammatory, antidiabetic, antileishmanial, antihistaminic, and antimalarial activities. The structural diversity of benzothiazole-based compounds has been useful in the search for new therapeutic agents. Some benzothiazole derivatives are in clinical use for treating various diseases due to their significant activity (Rangappa S. Keri et al., 2015).

Applications of Benzoxaborole Compounds

Benzoxaborole compounds have found a broad spectrum of applications in medicinal chemistry over the past decade. Their versatility has led to the discovery of new classes of anti-bacterial, anti-fungal, anti-protozoal, anti-viral, and anti-inflammatory agents. The unique properties of benzoxaboroles have facilitated the development of drugs like tavaborole for onychomycosis and crisaborole for atopic dermatitis, with more compounds in various clinical trial phases (A. Nocentini et al., 2018).

Environmental Impact of Organic Pollutants

Research on the environmental impact of organic pollutants, including pharmaceuticals like acetaminophen, has shown the persistence of these compounds in aquatic environments. These studies highlight the need for effective removal technologies and a deeper understanding of the transformation pathways of pollutants in various environmental compartments. Such research is crucial for developing strategies to mitigate the environmental impact of these substances (Hoang Nhat Phong Vo et al., 2019).

Mechanism of Action

The compound’s mechanism of action involves its effect on cell membrane blebbing, chromatin condensation, DNA fragmentation, Hoechst staining, annexin V, and cell cycle arrest (G2/M) . The Western blot experiments revealed upregulation of pro-apoptotic Bax and downregulation of antiapoptotic Bcl-2 .

Future Directions

The compound has shown promising results in cytotoxicity assays, suggesting it could be further investigated as a potential anticancer agent . Future research could focus on optimizing its synthesis, studying its mechanism of action in more detail, and evaluating its efficacy and safety in preclinical and clinical studies.

properties

IUPAC Name

2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-N-(3-methoxypropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5/c1-20-6-2-5-17-16(19)9-12-8-14(23-18-12)11-3-4-13-15(7-11)22-10-21-13/h3-4,7-8H,2,5-6,9-10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKDDANRHPTWVGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)CC1=NOC(=C1)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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